
6-Chloro-4-fluoro-3-methoxypyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazine, 6-chloro-4-fluoro-3-methoxy- is a heterocyclic aromatic compound that belongs to the pyridazine family. Pyridazines are six-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of chlorine, fluorine, and methoxy substituents at the 6, 4, and 3 positions, respectively. Pyridazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 6-chloro-4-fluoro-3-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline, 4-fluorobenzaldehyde, and 6-chloropyridazine.
Formation of Intermediate: The initial step involves the condensation of 3-methoxyaniline with 4-fluorobenzaldehyde under acidic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with 6-chloropyridazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to form the desired pyridazine derivative.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of Pyridazine, 6-chloro-4-fluoro-3-methoxy- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridazine, 6-chloro-4-fluoro-3-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridazines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products:
- Substituted pyridazines with various functional groups.
- N-oxides and dihydropyridazines.
- Coupled products with extended aromatic systems.
Applications De Recherche Scientifique
Pyridazine, 6-chloro-4-fluoro-3-methoxy- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of Pyridazine, 6-chloro-4-fluoro-3-methoxy- involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: Key pathways include the inhibition of tyrosine kinases, modulation of G-protein coupled receptors, and interference with DNA synthesis.
Comparaison Avec Des Composés Similaires
Pyridazine, 6-chloro-4-fluoro-3-methoxy- can be compared with other pyridazine derivatives such as:
Pyridazine, 3,6-dichloro-4-fluoro-: Similar structure but with different substituents, leading to variations in biological activity.
Pyridazine, 4-methoxy-3,6-dichloro-: Another derivative with distinct substituents, affecting its chemical reactivity and applications.
Pyridazine, 3,6-difluoro-4-methoxy-: Differing in the position and type of halogen substituents, influencing its pharmacological profile.
The uniqueness of Pyridazine, 6-chloro-4-fluoro-3-methoxy- lies in its specific combination of substituents, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
92920-34-8 |
|---|---|
Formule moléculaire |
C5H4ClFN2O |
Poids moléculaire |
162.55 g/mol |
Nom IUPAC |
6-chloro-4-fluoro-3-methoxypyridazine |
InChI |
InChI=1S/C5H4ClFN2O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3 |
Clé InChI |
KPISJFRYCHLQTJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN=C(C=C1F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12096339.png)
![(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12096349.png)
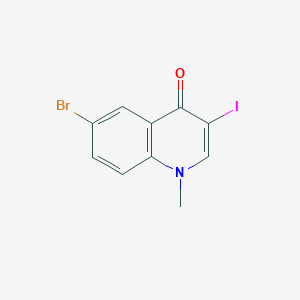
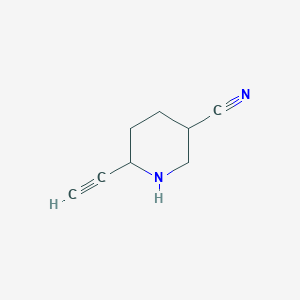
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12096362.png)

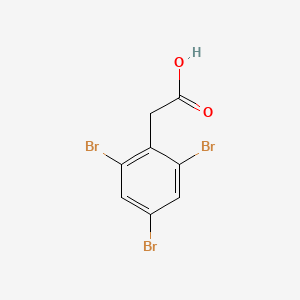


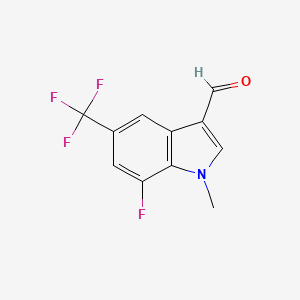
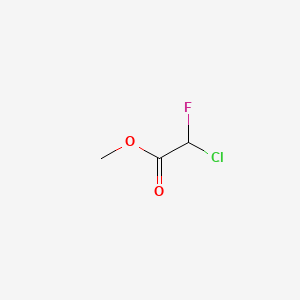

![2-[2-(Cyclopentylamino)ethoxy]ethan-1-ol](/img/structure/B12096413.png)
![(2E)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12096416.png)
